molecular formula C11H13ClFNO2 B2384800 Methyl 3-(3-fluoroazetidin-3-yl)benzoate;hydrochloride CAS No. 2490432-62-5

Methyl 3-(3-fluoroazetidin-3-yl)benzoate;hydrochloride

Cat. No.: B2384800
CAS No.: 2490432-62-5
M. Wt: 245.68
InChI Key: BAEWEKDJXMYUBU-UHFFFAOYSA-N
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Description

Methyl 3-(3-fluoroazetidin-3-yl)benzoate;hydrochloride is a chemical compound with the molecular formula C11H13ClFNO2 and a molecular weight of 245.68 g/mol. This compound is known for its unique structure, which includes a fluoroazetidine ring attached to a benzoate ester. It is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of Methyl 3-(3-fluoroazetidin-3-yl)benzoate;hydrochloride typically involves several steps. One common synthetic route includes the reaction of 3-fluoroazetidine with methyl 3-bromobenzoate under specific conditions to form the desired product. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The product is then purified and converted to its hydrochloride salt form .

Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often require precise control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Methyl 3-(3-fluoroazetidin-3-yl)benzoate;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoro group can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Methyl 3-(3-fluoroazetidin-3-yl)benzoate;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the treatment of certain diseases or conditions.

    Industry: It is used in the development of new materials and chemical processes, particularly those requiring specific structural features.

Mechanism of Action

The mechanism of action of Methyl 3-(3-fluoroazetidin-3-yl)benzoate;hydrochloride involves its interaction with specific molecular targets and pathways. The fluoroazetidine ring is known to interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to the compound’s observed effects .

Comparison with Similar Compounds

Methyl 3-(3-fluoroazetidin-3-yl)benzoate;hydrochloride can be compared with other similar compounds, such as:

    Methyl 3-(3-chloroazetidin-3-yl)benzoate: Similar structure but with a chlorine atom instead of a fluorine atom.

    Methyl 3-(3-bromoazetidin-3-yl)benzoate: Similar structure but with a bromine atom instead of a fluorine atom.

    Methyl 3-(3-iodoazetidin-3-yl)benzoate: Similar structure but with an iodine atom instead of a fluorine atom.

The uniqueness of this compound lies in its fluoroazetidine ring, which imparts distinct chemical and biological properties compared to its halogen-substituted counterparts .

Properties

IUPAC Name

methyl 3-(3-fluoroazetidin-3-yl)benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO2.ClH/c1-15-10(14)8-3-2-4-9(5-8)11(12)6-13-7-11;/h2-5,13H,6-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAEWEKDJXMYUBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)C2(CNC2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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